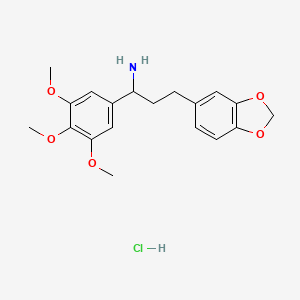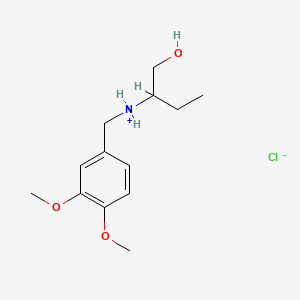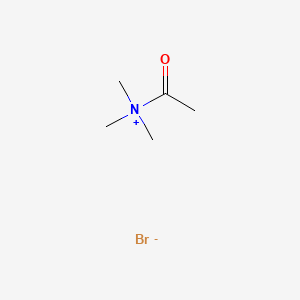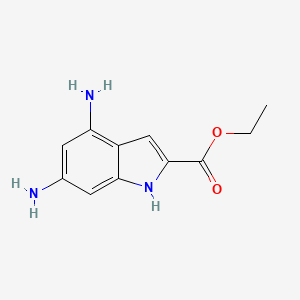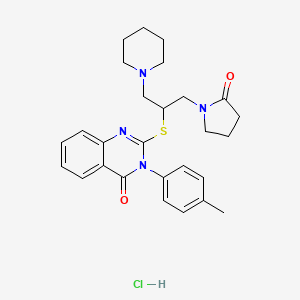
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a potent amphetamine-like stimulant and a metabolite of dimethylpropion . This compound is known for its psychoactive properties and has been used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride typically involves the reaction of propiophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: Employed in studies related to its psychoactive properties and effects on the central nervous system.
Medicine: Investigated for its potential therapeutic uses and effects on neurotransmitter systems.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and mood elevation. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparación Con Compuestos Similares
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride is similar to other compounds such as:
Methcathinone hydrochloride: Shares similar stimulant properties and chemical structure.
DL-Ephedrone hydrochloride: Another stimulant with comparable effects on the central nervous system.
Dimethylpropion: A metabolite that also exhibits stimulant effects.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant and its applications in various fields of research make it a compound of significant interest .
Propiedades
Número CAS |
24206-66-4 |
|---|---|
Fórmula molecular |
C10H14ClNO2 |
Peso molecular |
215.67 g/mol |
Nombre IUPAC |
1-(4-hydroxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-6-10(13)8-2-4-9(12)5-3-8;/h2-5,11-12H,6-7H2,1H3;1H |
Clave InChI |
GEBUMRFWHSVZMX-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(=O)C1=CC=C(C=C1)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


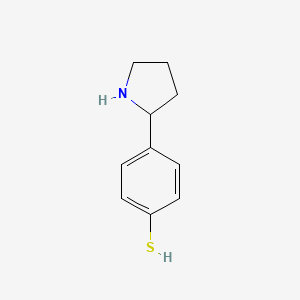
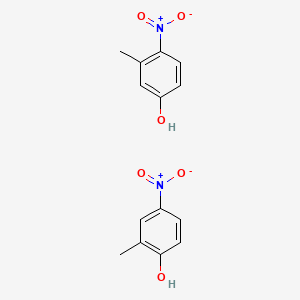


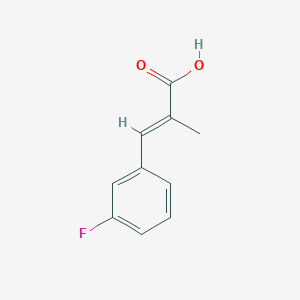
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
